molecular formula C19H20N2O3 B6715122 N-(2-hydroxy-4-phenylbutyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

N-(2-hydroxy-4-phenylbutyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B6715122
M. Wt: 324.4 g/mol
InChI Key: AREASTDWJCFCLI-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-phenylbutyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide: is a synthetic organic compound that belongs to the class of furo[3,2-b]pyridine derivatives

Properties

IUPAC Name

N-(2-hydroxy-4-phenylbutyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-7-10-17-16(21-13)11-18(24-17)19(23)20-12-15(22)9-8-14-5-3-2-4-6-14/h2-7,10-11,15,22H,8-9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREASTDWJCFCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NCC(CCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-4-phenylbutyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furo[3,2-b]pyridine Core: The core structure can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a furan derivative under acidic or basic conditions.

    Introduction of the Hydroxy-Phenylbutyl Side Chain: This step involves the alkylation of the furo[3,2-b]pyridine core with a 2-hydroxy-4-phenylbutyl halide in the presence of a base such as potassium carbonate.

    Carboxamide Formation: The final step involves the conversion of the intermediate product to the carboxamide derivative using an amide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic ring in the phenylbutyl side chain can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used under mild conditions.

    Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination can be used under controlled conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-hydroxy-4-phenylbutyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its anti-inflammatory, antimicrobial, and anticancer activities. Researchers are investigating its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, the compound is being explored as a potential therapeutic agent. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of inflammatory diseases and cancer.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-phenylbutyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate signaling pathways by binding to receptors or enzymes, thereby altering their activity. For example, it may inhibit the activity of certain kinases involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-4-phenylbutyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide: shares structural similarities with other furo[3,2-b]pyridine derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern and functional groups, which confer unique biological activities and chemical reactivity. Its hydroxy-phenylbutyl side chain and carboxamide group play crucial roles in its interaction with biological targets and its overall stability.

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